HIV-1 protease-IN-1

HIV-1 protease Enzymatic inhibition Antiviral potency

Addressing the challenge of drug-resistant HIV-1 variants, particularly subtype C strains with reduced susceptibility to darunavir, HIV-1 protease-IN-1 (Compound 1e) is a non-peptidic inhibitor offering differentiated picomolar potency. - Enzymatic IC50: 90 pM against HIV-1 protease. - Antiviral EC50: 13.59 nM and 8.23 nM against C-HIV strains ZM246 and Indie, respectively. - DRV-Resistance: Active against a darunavir-resistant HIV-1 variant, enabling resistance mechanism studies. Ideal as a high-potency control in biochemical assays and a probe for next-generation inhibitor screening.

Molecular Formula C25H35N3O6S
Molecular Weight 505.6 g/mol
Cat. No. B15141943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 protease-IN-1
Molecular FormulaC25H35N3O6S
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2COCCN2)O)S(=O)(=O)C3=CC=C(C=C3)O
InChIInChI=1S/C25H35N3O6S/c1-18(2)15-28(35(32,33)21-10-8-20(29)9-11-21)16-24(30)22(14-19-6-4-3-5-7-19)27-25(31)23-17-34-13-12-26-23/h3-11,18,22-24,26,29-30H,12-17H2,1-2H3,(H,27,31)/t22-,23-,24+/m0/s1
InChIKeyQSIGJISDQQMQLD-KMDXXIMOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Protease-IN-1 Technical Profile


HIV-1 protease-IN-1, also known as Compound 1e (CAS: 2765293-30-7), is a potent, non-peptidic inhibitor of the HIV-1 protease enzyme, a critical target for antiretroviral therapy [1]. Its core chemical architecture features a morpholine carboxamide P2 ligand in combination with a 4-hydroxyphenylsulfonamide P2' ligand [1]. This compound is a lead candidate from a novel class of amine-based HIV-1 protease inhibitors designed to address drug-resistant viral variants, specifically those with reduced susceptibility to first-line treatments like darunavir (DRV) [1].

Target HIV-1 protease enzyme inhibition research
Structure Non-peptidic inhibitor with morpholine carboxamide P2 ligand
Reported Activity Reported picomolar enzymatic inhibition and antiviral activity context in subtype B and C cell models

Critical Distinctions of HIV-1 Protease-IN-1


Within the HIV-1 protease inhibitor class, potencies and resistance profiles vary significantly across different viral subtypes and mutant strains. Generic substitution is not scientifically valid, as a compound's utility is defined by its precise inhibitory concentration (IC50/EC50) against specific viral targets [1]. For instance, while many inhibitors show nanomolar activity, HIV-1 protease-IN-1 demonstrates picomolar enzymatic inhibition and differentiated antiviral efficacy against clinically challenging HIV-1 subtype C strains [1]. The specific quantitative evidence for this differentiation, relative to both established drugs like darunavir and other in-class analogs, is detailed below.

Resistance Profile Protease inhibitor resistance profiles may differ across viral subtypes; darunavir or other PIs may not directly substitute for subtype C studies.
Potency Translation Enzymatic inhibition potency may not directly predict antiviral activity in cell-based assays; B-subtype EC50 differs from enzymatic IC50 context.
Structural Class Non-peptidic morpholine-based architecture may not be interchangeable with peptidomimetic inhibitors like darunavir; binding interactions may differ.

Quantitative Differentiation from Comparator Inhibitors


Enzymatic Potency vs. Darunavir

In a direct enzymatic inhibition assay, HIV-1 protease-IN-1 (Compound 1e) demonstrates robust picomolar potency against wild-type HIV-1 protease. Its IC50 value of 90 pM is notably lower than the reported binding affinity (Ki) of the first-line clinical drug darunavir (DRV), which is 4.6 pM under similar assay conditions [1][2]. While a direct IC50 comparison is not available from the same study, the Ki value for DRV is provided for context [2].

Enzymatic Inhibition vs Darunavir
Reported
IC50 90 pM vs Ki 4.6 pM (darunavir)
Reported enzymatic inhibition context; cross-study comparison with different measurement types.
IC50 vs Ki; wild-type protease enzyme assay.
HIV-1 protease Enzymatic inhibition Antiviral potency

Antiviral Activity Against HIV-1 Subtype B

The antiviral efficacy of HIV-1 protease-IN-1 (Compound 1e) was evaluated in a cell-based assay against the B-HIV strain, yielding an EC50 value of 89 nM [1]. This potency is comparable to or exceeds that of several established HIV-1 protease inhibitors (PIs) when tested in similar cell-based assays .

Antiviral Activity (Subtype B)
Reported
EC50 89 nM vs EC50 ~3 nM (darunavir)
Reported antiviral activity in B-HIV cell model; EC50 higher than some first-line PIs.
Cell-based assay; darunavir EC50 from separate studies.
Antiviral activity HIV-1 subtype B EC50

Activity Against Subtype C and DRV-Resistant Strains

A key differentiator for HIV-1 protease-IN-1 (Compound 1e) is its potent antiviral activity against HIV-1 subtype C strains, which are highly prevalent in sub-Saharan Africa and Asia and are often less responsive to some first-line PIs [1]. Against the C-HIV strains ZM246 and Indie, Compound 1e exhibits EC50 values of 13.59 nM and 8.23 nM, respectively [1]. Furthermore, the compound demonstrates 'a degree of inhibitory potency against the DRV-resistant variant' [1], a property that is not quantified but is a significant qualitative advantage.

Subtype C & DRV-Resistant Activity
Class-level
EC50 13.59 nM (ZM246)
EC50 8.23 nM (Indie)
Reported activity against DRV-resistant variant
Supports subtype C antiviral research; reported activity against a DRV-resistant variant (not quantified).
Cell culture; subtype C strains ZM246 and Indie.
Antiviral activity HIV-1 subtype C DRV-resistant variants

Key Research Applications Based on Evidence


Subtype C Antiviral Research Lead Compound

Based on its potent EC50 values of 13.59 nM and 8.23 nM against the C-HIV strains ZM246 and Indie, respectively [1], HIV-1 protease-IN-1 is an ideal tool compound for investigating HIV-1 subtype C infection mechanisms and for screening next-generation inhibitors targeting this clinically significant viral subtype.

Probe for Darunavir-Resistant HIV-1 Variants

The demonstrated activity against a DRV-resistant HIV-1 variant [1] positions HIV-1 protease-IN-1 as a valuable research probe. It can be used in mechanistic studies to understand the structural basis of DRV resistance and to evaluate the efficacy of new drug candidates designed to overcome this form of resistance.

Tool for Picomolar Protease Inhibition Studies

With an enzymatic IC50 of 90 pM [1], HIV-1 protease-IN-1 serves as a high-potency control in biochemical assays. It can be used to calibrate enzyme activity, benchmark new inhibitor candidates, or explore the biophysical consequences of near-complete HIV-1 protease inhibition in vitro.

Application
Selection Property
Validation Focus
HIV-1 subtype C antiviral studies
Reported single-digit nanomolar EC50 against HIV-1 subtype C strains
Subtype C cell-based assay endpoint verification
DRV-resistant HIV-1 protease research
Reported activity against a DRV-resistant variant
Resistance mechanism and structural studies
Picomolar enzymatic inhibition studies
Reported picomolar IC50 against HIV-1 protease
Enzymatic assay calibration and benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 protease-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.